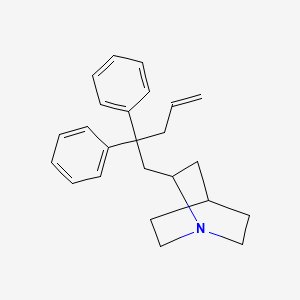
2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Cat. No. B8368381
Key on ui cas rn:
68676-98-2
M. Wt: 331.5 g/mol
InChI Key: FSHIOOFVIRXGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04125531
Procedure details


0.50 Parts of 2-(2,2-diphenyl-4-pentenyl)-1-azabicyclo[2.2.2]octane is dissolved in 50 parts by volume of ethanol. This solution is then added to a Parr hydrogenation bottle which contains 0.05 parts of 5% palladium-on-carbon. The mixture is hydrogenated at room temperature and atmosphere pressure using a 50 ml buret to measure hydrogen uptake. After the hydrogenation is completed the catalyst is removed by filtration. The solution is then stripped in vacuo to afford a gum. Crystallization of this gum from methanol/water affords a white solid which is dried in vacuo at 60° C. for 4 hours to give 2-(2,2-diphenylpentyl)-1-azabicyclo[2.2.2]octane. This compound melts at about 115°-117.5° C. and is represented by the following structural formula ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([CH2:17][CH:18]=[CH2:19])[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C(O)C.[Pd]>[C:20]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:17][CH2:18][CH3:19])[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)(CC=C)C2=CC=CC=C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution is then added to a Parr hydrogenation bottle which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a gum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization of this gum from methanol/water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affords a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried in vacuo at 60° C. for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)(CCC)C2=CC=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
